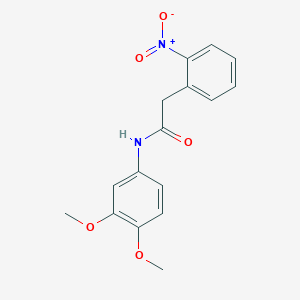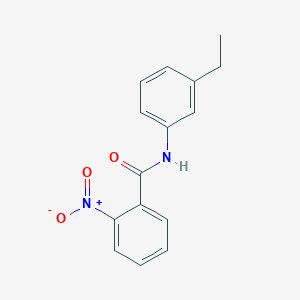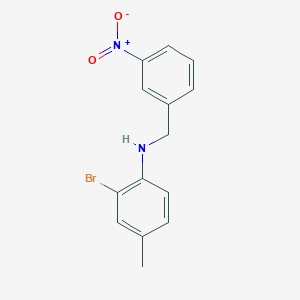
N-(diphenylmethyl)-3-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-3-methyl-2-nitrobenzamide, commonly known as DPM-2-NB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPM-2-NB belongs to the class of nitrobenzamides and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
DPM-2-NB has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of DPM-2-NB is in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPM-2-NB induces cell death in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents, and DPM-2-NB has shown great potential in this regard.
Mechanism of Action
The mechanism of action of DPM-2-NB involves the inhibition of HDAC activity. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting HDAC activity, DPM-2-NB increases the acetylation of histones, leading to changes in gene expression that can induce cell death in cancer cells.
Biochemical and Physiological Effects
DPM-2-NB has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, DPM-2-NB has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DPM-2-NB has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPM-2-NB in lab experiments is its high potency and specificity for HDAC inhibition. DPM-2-NB has been found to exhibit greater potency than other HDAC inhibitors such as trichostatin A and suberoylanilide hydroxamic acid (SAHA). However, one of the limitations of using DPM-2-NB in lab experiments is its relatively high cost compared to other HDAC inhibitors.
Future Directions
There are several future directions for the study of DPM-2-NB. One potential direction is the development of DPM-2-NB derivatives with improved potency and selectivity for HDAC inhibition. Another direction is the investigation of the potential applications of DPM-2-NB in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of DPM-2-NB and to identify potential drug targets for combination therapy with DPM-2-NB.
Conclusion
In conclusion, DPM-2-NB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPM-2-NB exhibits potent anticancer activity by inhibiting the activity of HDACs, and has also been found to exhibit anti-inflammatory and neuroprotective activity. While there are advantages and limitations to using DPM-2-NB in lab experiments, there are several promising future directions for the study of this compound.
Synthesis Methods
The synthesis of DPM-2-NB involves the reaction of 3-methyl-2-nitrobenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonium hydroxide to obtain DPM-2-NB. This synthesis method has been reported to yield high purity and yield of DPM-2-NB.
properties
IUPAC Name |
N-benzhydryl-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-9-8-14-18(20(15)23(25)26)21(24)22-19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14,19H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIXGDKLLJPONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-3-methyl-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)

![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)
![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)
![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5739822.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)




![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)